Nitrate de néodyme hexahydraté

Vue d'ensemble

Description

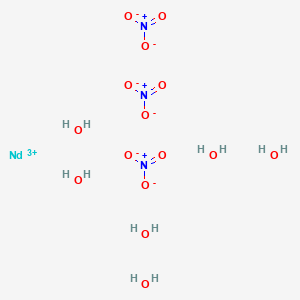

Neodymium nitrate hexahydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·6H₂O. It is typically encountered as a vibrant pink or violet solid. This compound is a hydrate form of neodymium nitrate, where each molecule of neodymium nitrate is associated with six molecules of water. Neodymium nitrate hexahydrate is used in various applications, including the extraction and purification of neodymium from its ores .

Applications De Recherche Scientifique

Neodymium nitrate hexahydrate has a variety of scientific research applications:

Chemistry:

- Used as a precursor for the synthesis of neodymium-based metal-organic frameworks (MOFs), which have applications in gas storage and separation .

- Acts as a catalyst in organic synthesis, such as the Friedlander synthesis of quinolones .

Biology and Medicine:

- Employed in the preparation of contrast agents for nuclear magnetic resonance (NMR) imaging due to its paramagnetic properties .

- Investigated for its antibacterial and antioxidant activities .

Industry:

Analyse Biochimique

Cellular Effects

It is known that rare earth elements can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it decomposes to NdONO3 at elevated temperature , but the implications of this for its interactions with biomolecules are not clear.

Temporal Effects in Laboratory Settings

It is known that it decomposes to NdONO3 at elevated temperature , suggesting that its effects may change over time as it decomposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium nitrate hexahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to yield neodymium nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, neodymium nitrate hexahydrate is produced by similar methods, involving the dissolution of neodymium-containing ores in nitric acid, followed by crystallization and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: Neodymium nitrate hexahydrate undergoes several types of chemical reactions, including thermal decomposition and coordination reactions.

Thermal Decomposition: When heated, neodymium nitrate hexahydrate decomposes to form neodymium oxide (Nd₂O₃), releasing nitrogen dioxide (NO₂) and oxygen (O₂) gases. The decomposition process can be represented as: [ 2\text{Nd(NO}_3\text{)}_3 \cdot 6\text{H}_2\text{O} \rightarrow 2\text{Nd}_2\text{O}_3 + 6\text{NO}_2 + 3\text{O}_2 + 12\text{H}_2\text{O} ]

Coordination Reactions: Neodymium nitrate hexahydrate can form coordination complexes with various ligands, such as water, ammonia, and organic molecules. These reactions typically involve the replacement of water molecules in the coordination sphere of the neodymium ion .

Mécanisme D'action

The mechanism of action of neodymium nitrate hexahydrate primarily involves its ability to form coordination complexes with various ligands. The neodymium ion (Nd³⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications as a catalyst and in the formation of MOFs .

Comparaison Avec Des Composés Similaires

- Neodymium chloride (NdCl₃)

- Neodymium sulfate (Nd₂(SO₄)₃)

- Neodymium acetate (Nd(CH₃COO)₃)

- Neodymium oxalate (Nd₂(C₂O₄)₃)

- Neodymium carbonate (Nd₂(CO₃)₃)

Neodymium nitrate hexahydrate is unique due to its high solubility in water and its ability to form stable hydrates, making it particularly useful in aqueous chemistry and industrial applications .

Propriétés

IUPAC Name |

neodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.6H2O/c3*2-1(3)4;;;;;;;/h;;;;6*1H2/q3*-1;+3;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDTKCSDUNYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3NdO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167777 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; [Hawley] Violet odorless crystalline solid; [MSDSonline] | |

| Record name | Neodymium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16454-60-7 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016454607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.